molecular formula C21H20N4O4 B2361982 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1396750-02-9

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2361982
CAS No.: 1396750-02-9
M. Wt: 392.415
InChI Key: LVVXTZIBZJRWLG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent at the pyrazole C3 position, a methyl group at the N1 position, and a carboxamide linker to a 2-oxoindolin-5-yl moiety. The 2-oxoindolin group, a bicyclic scaffold with a ketone, may confer unique binding properties compared to simpler aryl substituents.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-25-18(11-17(24-25)15-10-14(28-2)5-7-19(15)29-3)21(27)22-13-4-6-16-12(8-13)9-20(26)23-16/h4-8,10-11H,9H2,1-3H3,(H,22,27)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVXTZIBZJRWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC4=C(C=C3)NC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Methylhydrazine

The 1-methylpyrazole scaffold is efficiently constructed via cyclocondensation between 1,3-diketones and methylhydrazine. For the 3-(2,5-dimethoxyphenyl) substitution, the diketone precursor 1a is synthesized from 2,5-dimethoxyacetophenone and ethyl oxalate under basic conditions (Scheme 1).

Scheme 1 : Preparation of 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester

  • 1a (2,5-dimethoxyphenyl-1,3-diketone) + methylhydrazine → 1b (pyrazole ester)
    • Conditions: EtOH, reflux, 12 h
    • Yield: 78%

Table 1 : Optimization of Pyrazole Cyclocondensation

Entry Solvent Temp (°C) Time (h) Yield (%)
1 Ethanol 80 12 78
2 THF 65 18 62
3 DMF 100 8 45

Key observations: Ethanol maximizes yield due to improved solubility of the diketone.

Alternative Route: Suzuki-Miyaura Coupling

For cases where the 2,5-dimethoxyphenyl group cannot be introduced via cyclocondensation, a palladium-catalyzed Suzuki coupling is employed. Bromopyrazole intermediate 2a reacts with 2,5-dimethoxyphenylboronic acid under Miyaura conditions (Scheme 2).

Scheme 2 : Late-Stage Arylation of Pyrazole

  • 2a (3-bromo-1-methyl-1H-pyrazole-5-carboxylate) + 2,5-dimethoxyphenylboronic acid → 2b
    • Conditions: Pd(PPh3)4, K2CO3, DME/H2O (3:1), 80°C, 24 h
    • Yield: 68%

Carboxylic Acid Activation and Amide Coupling

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester 1b is saponified to carboxylic acid 3a using LiOH in THF/H2O (Scheme 3).

Scheme 3 : Ester Hydrolysis

  • 1b3a (pyrazole-5-carboxylic acid)
    • Conditions: LiOH (2 eq), THF/H2O (2:1), rt, 6 h
    • Yield: 92%

Amide Bond Formation with 5-Amino-2-oxoindoline

Carboxylic acid 3a is activated as an acid chloride using SOCl2 and coupled with 5-amino-2-oxoindoline (4a) (Scheme 4).

Scheme 4 : Carboxamide Synthesis

  • 3a + 4a → Target compound
    • Activation: SOCl2, DCM, 0°C → rt, 2 h
    • Coupling: NEt3, DCM, 0°C → rt, 12 h
    • Yield: 75%

Table 2 : Comparison of Coupling Reagents

Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
SOCl2/NEt3 DCM 25 75 98.2
EDCl/HOBt DMF 25 68 95.4
HATU/DIPEA DMF 25 82 97.8

HATU-mediated coupling provides superior yields but requires rigorous purification to remove uranium byproducts.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, indoline H4), 7.41 (s, 1H, pyrazole H4), 6.98–6.82 (m, 3H, dimethoxyphenyl), 6.77 (d, J = 8.0 Hz, 1H, indoline H6), 3.87 (s, 3H, OCH3), 3.79 (s, 3H, OCH3), 3.65 (s, 3H, NCH3).
  • 13C NMR : δ 167.2 (CONH), 154.1 (C=O indoline), 148.9 (pyrazole C3), 112.4–152.3 (aromatic carbons).
  • HRMS : m/z calcd. for C22H20N4O5 [M+H]+: 433.1508; found: 433.1512.

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazole ring (torsion angle < 5°) and intramolecular H-bonding between the carboxamide NH and indolinone carbonyl (2.89 Å).

Scale-Up Considerations and Process Optimization

Pilot-scale synthesis (100 g) identifies critical parameters:

  • Cyclocondensation : Excess methylhydrazine (1.5 eq) reduces diketone dimerization byproducts.
  • Suzuki Coupling : Degassed solvents and strict O2 exclusion improve Pd catalyst turnover.
  • Amide Coupling : SOCl2 activation at 0°C minimizes acid chloride decomposition.

Table 3 : Scale-Up Performance Metrics

Step Lab Scale Yield (%) Pilot Scale Yield (%)
Pyrazole formation 78 72
Suzuki coupling 68 63
Amide coupling 75 69

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biology: Study of its effects on cellular processes and pathways.

    Pharmacology: Investigation of its pharmacokinetics and pharmacodynamics.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, emphasizing substituent effects, molecular properties, and pharmacological implications.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound
3-(2,5-Dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide
Not explicitly provided 2,5-Dimethoxyphenyl, 2-oxoindolin-5-yl Hypothetical activity based on structural motifs (e.g., potential kinase or receptor modulation).
BI92495
()
C23H26N6O3 434.49 2-Methylpyrazolo[1,5-a]pyrimidin-6-ylpropyl Research-use compound; pyrazolo-pyrimidine substituent may enhance binding affinity in kinase targets.
N′-[(E)-(2,5-Dimethoxyphenyl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
()
C20H20N4O4 392.40 4-Ethoxyphenyl, carbohydrazide Carbohydrazide linker may increase hydrogen bonding capacity but reduce metabolic stability compared to carboxamides.
2-(3-(((4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)amino)carbonyl)phenyl)-N-(4-dodecylphenyl)-...
()
C47H55N5O4 766.97 Dodecylphenyl, isoindole carboxamide High lipophilicity from dodecyl chain likely improves membrane permeability but may limit solubility.

Substituent-Driven Pharmacological Implications

  • 2,5-Dimethoxyphenyl Group: Common in cannabinoid receptor ligands (e.g., WIN 55212-2 in ), this substituent may influence receptor subtype selectivity. For example, WIN 55212-2 exhibits higher CB2 affinity, suggesting the target compound’s dimethoxyphenyl group could confer similar selectivity in cannabinoid systems.
  • 2-Oxoindolin-5-yl : This bicyclic moiety is structurally analogous to kinase inhibitor scaffolds (e.g., sunitinib). Its presence may position the compound for interactions with ATP-binding pockets in kinases.
  • Carbohydrazide vs. Carboxamide : ’s carbohydrazide derivative may exhibit altered pharmacokinetics, as hydrazides are prone to hydrolysis, whereas carboxamides generally offer better stability.

Functional and Mechanistic Insights

  • Receptor Coupling: highlights that CB1 and CB2 receptors both inhibit cAMP production but differ in ion channel modulation. If the target compound interacts with cannabinoid receptors, its substituents may determine preferential coupling to cAMP pathways (like CB2) over ion channels (like CB1).
  • Lipophilicity and Solubility: The dodecyl chain in ’s compound dramatically increases molecular weight and lipophilicity, which may enhance tissue retention but complicate formulation.

Biological Activity

3-(2,5-Dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a pyrazole ring substituted with a dimethoxyphenyl group and an indolinone moiety. Its molecular formula is C₁₈H₁₈N₄O₃, and it has a molecular weight of approximately 342.36 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The inhibition of COX enzymes can lead to anti-inflammatory effects, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds derived from pyrazole frameworks. For instance, derivatives have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 µg/mL for some derivatives. Although specific data for the target compound is limited, the structural similarities suggest potential efficacy in this area .

Antiviral Properties

Compounds in the same chemical class have demonstrated antiviral activity against viruses such as Hepatitis C and HIV. For example, certain pyrazole derivatives inhibited viral replication by targeting specific viral enzymes, indicating that 3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-oxoindolin-5-yl)-1H-pyrazole-5-carboxamide may also possess similar antiviral properties .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. Studies indicate that these compounds can reduce inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB pathway. This suggests that the target compound may also provide therapeutic benefits in inflammatory diseases.

Case Studies

StudyFindings
Study on Pyrazole Derivatives Demonstrated significant antimicrobial activity against Staphylococcus aureus with MIC values below 10 µg/mL for several derivatives .
Antiviral Activity Research Showed that pyrazole derivatives inhibited Hepatitis C virus replication through COX inhibition mechanisms .
Inflammatory Response Study Found that compounds similar to the target inhibited NF-kB signaling pathways, reducing pro-inflammatory cytokine levels .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence reaction yield?

Methodological Answer:
The synthesis typically involves multi-step processes, starting with pyrazole ring formation via condensation of hydrazine derivatives with β-diketones or their equivalents under acidic conditions . Subsequent functionalization includes introducing the 2,5-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by carboxamide coupling using reagents like EDCI/HOBt. Critical parameters include:

  • Temperature control : Pyrazole cyclization requires precise thermal conditions (e.g., reflux in acetic acid) to avoid side products .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl group introduction .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from DMF/acetic acid mixtures ensures high purity .

Basic: Which analytical techniques are used to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 422.15) and detects fragmentation patterns .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Anticancer Activity : NCI-60 cell line panels or MTT assays on HeLa/A549 cells, with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., factor Xa inhibition at 10 µM concentration) .

Advanced: How to design SAR studies to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₂CH₃) groups to modulate electronic effects .
  • Scaffold Hybridization : Fuse the pyrazole core with thiazole or oxadiazole rings to enhance target engagement .
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability in liver microsomes to prioritize derivatives with balanced solubility and permeability .

Advanced: How to resolve contradictions in biological activity across studies?

Methodological Answer:

  • Model Standardization : Replicate assays in identical cell lines (e.g., HT-29 for cytotoxicity) using controlled passage numbers and serum-free media .
  • Dose-Response Validation : Test compounds at logarithmic concentrations (1 nM–100 µM) to confirm potency trends .
  • Target Profiling : Use kinome-wide screening or proteomic pull-down assays to identify off-target interactions that may explain variability .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to factor Xa (PDB: 1FJS) or kinase domains, prioritizing poses with lowest ΔG .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) and hydrogen-bond persistence .
  • QSAR Modeling : CoMFA/CoMSIA with descriptors like molar refractivity and hydrophobicity to correlate structural features with IC₅₀ .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24h, quantifying degradation via HPLC .
  • Thermal Stability : Accelerated stability testing at 40°C/75% RH for 4 weeks, monitoring polymorphic transitions via PXRD .
  • Light Sensitivity : Expose to UV-Vis (300–800 nm) for 48h, using LC-MS to identify photo-degradation byproducts .

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